N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Chemoselective Acetylation and Kinetics
N-(2-Hydroxyphenyl)acetamide, a derivative relevant to the chemical class of N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) demonstrates the chemoselective monoacetylation of amino groups to achieve desired derivatives, emphasizing the role of catalysts and acyl donors in optimizing reaction conditions and outcomes (Magadum & Yadav, 2018).
Novel Compound Synthesis
Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, demonstrating the chemical versatility and potential for creating new pharmaceutical compounds (Yang Man-li, 2008).
Pharmacological Applications
Anticonvulsant and Pain-Attenuating Properties
Research into primary amino acid derivatives has shown that certain modifications at the N'-benzylamide site can enhance anticonvulsant activities, with implications for developing new treatments for epilepsy and pain management. The study by King et al. (2011) illustrates how strategic modifications to the molecular structure can lead to significant improvements in pharmacological activity (King et al., 2011).
Herbicidal Activity
The synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides and their evaluation for herbicidal activities by Wu et al. (2011) expand the applications of N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide derivatives beyond pharmaceuticals into agriculture, demonstrating potent herbicidal activities against several weeds (Wu et al., 2011).
properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-9-2-1-3-11(6-9)20-8-14(19)18-10-4-5-12(16)13(17)7-10/h1-7H,8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJBTLQPSYRWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NC2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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